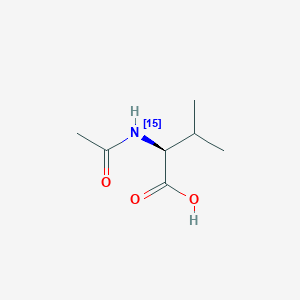
Pregnanediol 3-glucuronide-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregnanediol 3-glucuronide-13C5 is a labeled version of pregnanediol 3-glucuronide, which is a major metabolite of the steroid hormone progesterone. This compound is primarily used in scientific research to study progesterone metabolism and its related pathways. The labeling with carbon-13 isotopes allows for more precise tracking and analysis in various biochemical assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pregnanediol 3-glucuronide-13C5 typically involves the glucuronidation of pregnanediol. The process begins with the preparation of pregnanediol, which is then subjected to glucuronidation using uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-glucuronide conjugate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar biochemical pathways. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Pregnanediol 3-glucuronide-13C5 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Various nucleophiles can be used to substitute the glucuronide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for further biochemical studies.
Applications De Recherche Scientifique
Pregnanediol 3-glucuronide-13C5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of progesterone metabolism.
Biology: Helps in studying the role of progesterone and its metabolites in various biological processes, including reproduction and development.
Medicine: Utilized in diagnostic assays to monitor progesterone levels in clinical settings, aiding in the diagnosis of reproductive health issues.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents targeting progesterone-related pathways.
Mécanisme D'action
Pregnanediol 3-glucuronide-13C5 exerts its effects by acting as a metabolite of progesterone. It is formed through the glucuronidation of pregnanediol, which is a downstream product of progesterone metabolism. The compound is excreted in urine and serves as a biomarker for progesterone levels in the body. The molecular targets and pathways involved include the progesterone receptor and various enzymes responsible for steroid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregnanediol 3-glucuronide: The non-labeled version of the compound, used in similar research applications.
Pregnanediol 2,3,4,20,21-13C5 glucuronide:
Progesterone-2,3,4,20,21-13C5: A labeled version of progesterone itself, used to study the initial stages of progesterone metabolism.
Uniqueness
Pregnanediol 3-glucuronide-13C5 is unique due to its specific labeling with carbon-13 isotopes, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of progesterone metabolism is required.
Propriétés
Formule moléculaire |
C27H44O8 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxy(1,2-13C2)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |
Clé InChI |
ZFFFJLDTCLJDHL-CLTDQDJASA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C@H]([13CH3])O)CC[C@H]4[C@@]3(C[13CH2][13C@H]([13CH2]4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)

![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)




![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)


![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)



